molecular formula C12H12O B12621271 (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone CAS No. 918403-11-9

(1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone

Cat. No.: B12621271
CAS No.: 918403-11-9
M. Wt: 172.22 g/mol
InChI Key: VEYMQCAQNHSYNC-UHFFFAOYSA-N
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Description

(1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone is an organic compound characterized by a cyclopropyl ring substituted with a methyl group and a methylene group, along with a phenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropyl ring can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, under controlled conditions.

    Substitution Reactions:

    Ketone Formation:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products:

    Oxidation: (1-Methyl-2-methylidenecyclopropyl)(phenyl)carboxylic acid.

    Reduction: (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Reactive Intermediates: Formation of reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanol: The reduced form of the compound with an alcohol group instead of a ketone.

    (1-Methyl-2-methylidenecyclopropyl)(phenyl)carboxylic acid: The oxidized form with a carboxylic acid group.

    (1-Methyl-2-methylidenecyclopropyl)(phenyl)methane: A structurally similar compound with a methylene group instead of a ketone.

Uniqueness: (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone is unique due to its combination of a cyclopropyl ring, a phenyl group, and a methanone moiety

Properties

CAS No.

918403-11-9

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

(1-methyl-2-methylidenecyclopropyl)-phenylmethanone

InChI

InChI=1S/C12H12O/c1-9-8-12(9,2)11(13)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3

InChI Key

VEYMQCAQNHSYNC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1=C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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